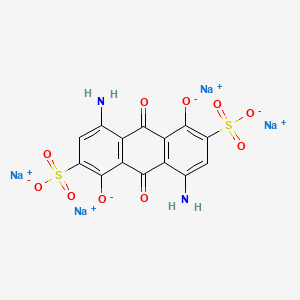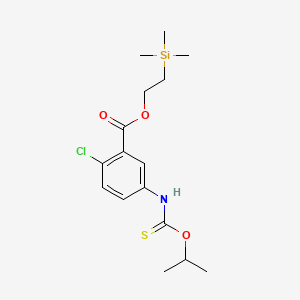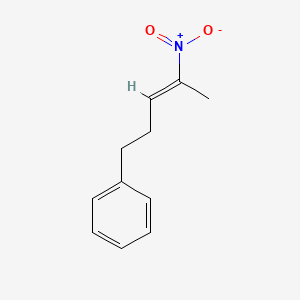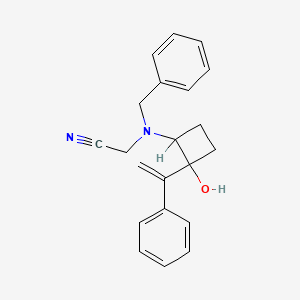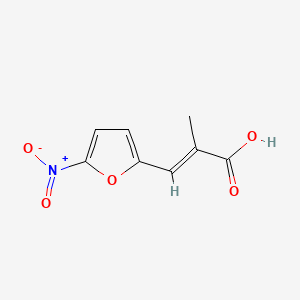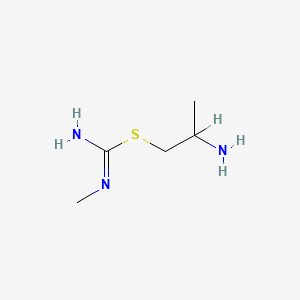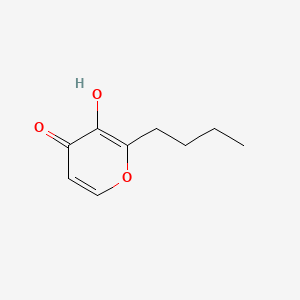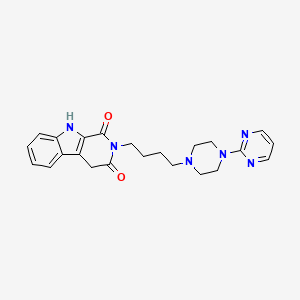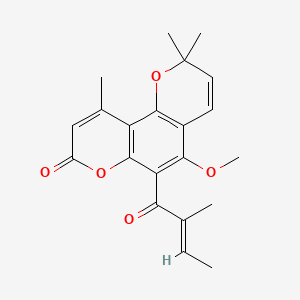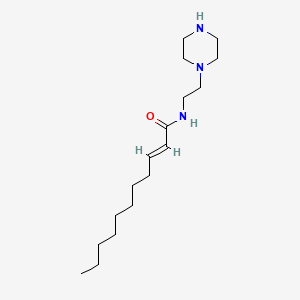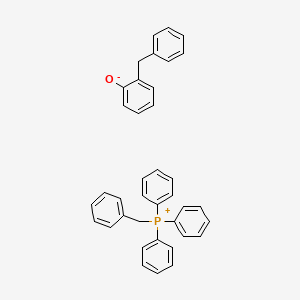
2-benzylphenolate;benzyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylphenolate;benzyl(triphenyl)phosphanium: is a chemical compound that combines the properties of both 2-benzylphenolate and benzyl(triphenyl)phosphanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-benzylphenolate;benzyl(triphenyl)phosphanium typically involves the reaction of benzyltriphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may yield reduced phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-benzylphenolate;benzyl(triphenyl)phosphanium is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology: In biological research, this compound may be used as a tool to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, the compound may have potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of pharmaceutical compounds.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-benzylphenolate;benzyl(triphenyl)phosphanium involves its interaction with molecular targets through its functional groups. The benzylphenolate moiety can interact with nucleophiles and electrophiles, while the benzyl(triphenyl)phosphanium moiety can participate in redox reactions. These interactions allow the compound to exert its effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Benzyltriphenylphosphonium Chloride: This compound is similar in structure but lacks the benzylphenolate moiety.
2-Benzylphenol: This compound is similar but lacks the benzyl(triphenyl)phosphanium moiety.
Uniqueness: The uniqueness of 2-benzylphenolate;benzyl(triphenyl)phosphanium lies in its combined properties of both benzylphenolate and benzyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications.
Eigenschaften
CAS-Nummer |
94231-09-1 |
|---|---|
Molekularformel |
C38H33OP |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
2-benzylphenolate;benzyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H22P.C13H12O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H,21H2;1-9,14H,10H2/q+1;/p-1 |
InChI-Schlüssel |
XRCLCNWMBRBZNH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


